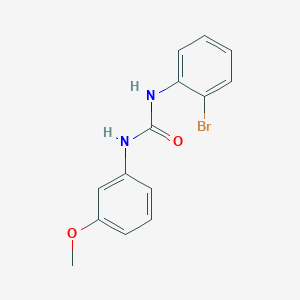![molecular formula C18H16BrClN2O3 B5484358 4-bromo-N-(2-(4-chlorophenyl)-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5484358.png)
4-bromo-N-(2-(4-chlorophenyl)-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-bromo-N-(2-(4-chlorophenyl)-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)benzamide is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as BCVB and is a member of the N-arylvinylcarboxamide family of compounds. BCVB has been found to have several potential applications in scientific research, particularly in the field of biochemistry and physiology.
作用机制
The mechanism of action of BCVB is not fully understood, but it is believed to involve the inhibition of tubulin polymerization. Tubulin is a protein that plays a critical role in cell division, and the inhibition of tubulin polymerization can lead to cell cycle arrest and apoptosis. BCVB has also been found to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects
BCVB has been found to have several biochemical and physiological effects. In vitro studies have shown that BCVB can induce cell cycle arrest and apoptosis in cancer cells. BCVB has also been found to inhibit the migration and invasion of cancer cells, which is an important step in the metastasis of cancer. In addition, BCVB has been found to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for a range of inflammatory diseases.
实验室实验的优点和局限性
One of the main advantages of BCVB is its potent antitumor activity. BCVB has been shown to be effective against a range of cancer cell lines, making it a potential therapeutic agent for a range of cancers. Another advantage of BCVB is its relatively straightforward synthesis method, which allows for the compound to be obtained in good yields. However, one of the limitations of BCVB is its relatively low solubility in aqueous solutions, which can make it difficult to work with in lab experiments.
未来方向
There are several potential future directions for research on BCVB. One area of research is in the development of more potent analogs of BCVB. Another area of research is in the development of novel drug delivery systems for BCVB, which could improve its solubility and bioavailability. In addition, further research is needed to fully understand the mechanism of action of BCVB and its potential therapeutic applications in a range of diseases.
合成方法
The synthesis of BCVB involves the reaction of 4-bromo-N-(2-hydroxyethyl)benzamide with 4-chlorobenzoyl chloride in the presence of triethylamine. The resulting compound is then reacted with N-(2-aminoethyl)glycine to produce BCVB. The synthesis of BCVB is relatively straightforward, and the compound can be obtained in good yields.
科学研究应用
BCVB has been found to have several potential applications in scientific research. One of the most promising areas of research is in the field of cancer therapy. BCVB has been shown to have potent antitumor activity against a range of cancer cell lines, including breast cancer, lung cancer, and prostate cancer. BCVB has also been found to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for a range of inflammatory diseases.
属性
IUPAC Name |
4-bromo-N-[(E)-1-(4-chlorophenyl)-3-(2-hydroxyethylamino)-3-oxoprop-1-en-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrClN2O3/c19-14-5-3-13(4-6-14)17(24)22-16(18(25)21-9-10-23)11-12-1-7-15(20)8-2-12/h1-8,11,23H,9-10H2,(H,21,25)(H,22,24)/b16-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIBNJHBDKKVZMU-LFIBNONCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C(C(=O)NCCO)NC(=O)C2=CC=C(C=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C(\C(=O)NCCO)/NC(=O)C2=CC=C(C=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2R)-2-amino-N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}-2-phenylacetamide](/img/structure/B5484279.png)
![rel-(4aS,8aR)-6-[(3,5-dimethyl-4-isoxazolyl)acetyl]-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5484282.png)
![1-{[2-(2-pyridinyl)-1-piperidinyl]sulfonyl}azepane](/img/structure/B5484283.png)
![5-[3-(5-methyl-1H-tetrazol-1-yl)propyl]-3-(1-naphthyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5484290.png)
![[5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid - 2,2'-iminodiethanol (1:1)](/img/structure/B5484295.png)
![2-amino-4-[2-(dimethylamino)pyrimidin-5-yl]-6-(3-methyl-1-propyl-1H-pyrazol-4-yl)nicotinonitrile](/img/structure/B5484305.png)
![N-{3-[(butylsulfonyl)amino]phenyl}acetamide](/img/structure/B5484306.png)
![7-(4-chlorobenzylidene)-3-(4-chlorophenyl)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-3,3a,4,5,6,7-hexahydro-2H-indazole](/img/structure/B5484314.png)
![3-imino-2-[(4-methoxyphenyl)hydrazono]-3-(4-morpholinyl)propanenitrile](/img/structure/B5484330.png)
![(1R*,2R*,6S*,7S*)-4-{[4-(methylsulfonyl)phenyl]acetyl}-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5484347.png)
![N-(4-ethoxyphenyl)-6-{4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl}-3-pyridazinamine](/img/structure/B5484351.png)

![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,5-dimethylbenzamide](/img/structure/B5484362.png)
![1-(methoxymethyl)-N-({2-[(6-methylpyridin-3-yl)oxy]pyridin-3-yl}methyl)cyclobutanecarboxamide](/img/structure/B5484366.png)